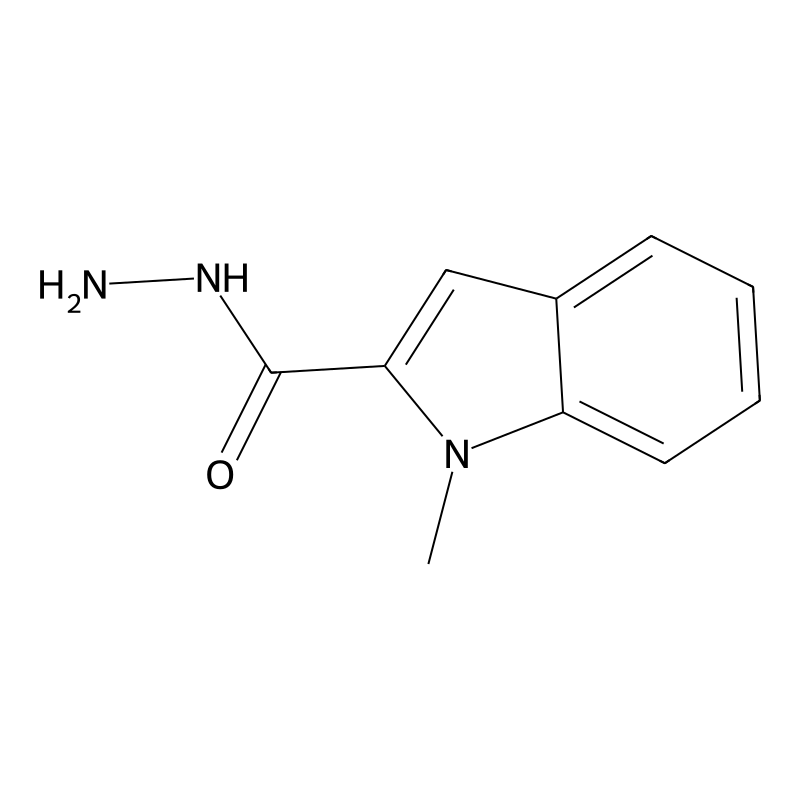

1-methyl-1H-indole-2-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indole derivatives, including “1-methyl-1H-indole-2-carbohydrazide”, have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders in the human body .

- These compounds play a significant role in cell biology and are important types of molecules in natural products and drugs .

- They have shown potential in the treatment of cancer cells and microbes .

- Indole-2-carbohydrazide, a derivative of “1-methyl-1H-indole-2-carbohydrazide”, has been used in the synthesis of new functionalized indoles .

- The method involves hydrazinolysis of the ester to give indol-2-carbohydrazide, which is then allowed to react with different aromatic aldehydes and ketones in ethanol, catalyzed by acetic acid .

- This process results in the formation of thiazoles .

- Nʹ -indolyl-4,6-dimethoxyindole-2-carbohydrazides, a derivative of “1-methyl-1H-indole-2-carbohydrazide”, has been used to determine the anticholinesterase activity using acetylcholine and butyrylcholine enzyme inhibition assay .

- This research could potentially lead to the development of new drugs for the treatment of diseases like Alzheimer’s .

Pharmaceutical Research

Synthesis of New Functionalized Indoles

Anticholinesterase Activity

- Indole derivatives, including “1-methyl-1H-indole-2-carbohydrazide”, have been studied for their potential to inhibit CYP2A6-mediated nicotine metabolism .

- This research could lead to the development of drugs useful in smoking reduction therapy .

- Certain indole derivatives can be used as synthons in Sonogashira cross-coupling reactions .

- For example, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Inhibition of CYP2A6-mediated Nicotine Metabolism

Synthon in Sonogashira Cross-Coupling Reactions

- Indole derivatives, including “1-methyl-1H-indole-2-carbohydrazide”, have been studied for their potential to inhibit CYP2A6-mediated nicotine metabolism .

- This research could lead to the development of drugs useful in smoking reduction therapy .

- Certain indole derivatives can be used as synthons in Sonogashira cross-coupling reactions .

- For example, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Inhibition of CYP2A6-mediated Nicotine Metabolism

Synthon in Sonogashira Cross-Coupling Reactions

1-Methyl-1H-indole-2-carbohydrazide is a chemical compound characterized by its unique structure, which combines an indole moiety with a carbohydrazide functional group. Its molecular formula is , and it possesses a molecular weight of 189.21 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- Condensation Reactions: This compound can react with aldehydes to form hydrazones, which are often used in further synthetic applications.

- Cyclization: It may participate in cyclization reactions, leading to the formation of more complex heterocyclic structures.

- Substitution Reactions: The indole nitrogen can be substituted, allowing for the introduction of various functional groups that can modify its biological activity.

Research has indicated that 1-methyl-1H-indole-2-carbohydrazide exhibits significant biological activities, particularly:

- Anticancer Properties: Some derivatives have shown potent cytotoxic effects against various cancer cell lines, potentially through mechanisms involving tubulin inhibition and induction of apoptosis.

- Antimicrobial Activity: Studies suggest that related compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

- Vacuole-Inducing Activity: Certain derivatives have been identified as capable of inducing vacuolation in cancer cells, a unique mechanism that may offer new avenues for cancer therapy .

The synthesis of 1-methyl-1H-indole-2-carbohydrazide typically involves the following steps:

- Formation of Methyl Indole Derivative: Starting from indole-2-carboxylic acid, it is converted to methyl 1H-indole-2-carboxylate through esterification.

- Hydrazine Reaction: The methyl ester is then reacted with hydrazine in an ethanol solution to yield 1-methyl-1H-indole-2-carbohydrazide as a white precipitate after stirring at room temperature .

1-Methyl-1H-indole-2-carbohydrazide has several promising applications:

- Pharmaceutical Development: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit tubulin polymerization.

- Biological Research: The compound serves as a valuable tool in studying cellular processes such as apoptosis and vacuolation in cancer cells.

- Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex indole-based compounds.

Interaction studies involving 1-methyl-1H-indole-2-carbohydrazide have focused on its binding affinities and biological effects. Notably:

- Molecular Docking Studies: These studies have demonstrated how derivatives interact with target proteins involved in cancer progression and cell cycle regulation .

- Mechanistic Studies: Research has indicated that some derivatives induce cell death through specific signaling pathways, such as the MAPK/JNK pathway .

Several compounds share structural similarities with 1-methyl-1H-indole-2-carbohydrazide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Activities | Unique Features |

|---|---|---|---|

| 1H-Indole-2-carbohydrazide | Indole derivative | Anticancer, antimicrobial | Basic structure without methyl group |

| 5-(4-Pyridinyl)-indole-2-carbohydrazide | Indole derivative | Potent vacuolation induction | Contains a pyridine ring |

| 3-(4-Methoxyphenyl)-indole-2-carbohydrazide | Indole derivative | Antitumor activity | Methoxy substitution enhances solubility |

These compounds demonstrate varying degrees of biological activity and structural modifications that influence their therapeutic potential.

Conventional hydrazinolysis represents the foundational synthetic approach for preparing 1-methyl-1H-indole-2-carbohydrazide derivatives [2]. The traditional methodology involves the nucleophilic substitution of methyl 1-methyl-1H-indole-2-carboxylate with hydrazine monohydrate under controlled thermal conditions [2]. Research has demonstrated that the hydrazinolysis reaction typically proceeds through an addition-elimination mechanism, where hydrazine initially forms a tetrahedral intermediate with the ester carbonyl carbon [25].

The optimization of conventional hydrazinolysis conditions has been extensively studied to maximize yield and minimize reaction time [25]. Temperature parameters play a critical role in reaction efficiency, with optimal conditions typically ranging from 70°C to 100°C depending on the specific substrate and solvent system employed [25]. Reaction time optimization studies indicate that complete conversion can be achieved within 24 to 48 hours under standard conditions [25].

Reaction Condition Optimization Studies

| Parameter | Optimal Range | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Temperature | 95-100°C | 85-93 | 24 |

| Hydrazine Equivalents | 10 equiv | 93 | 24 |

| Solvent Concentration | 1.0 M | 93 | 24 |

| Ammonium Salt Addition | 1.0 equiv | 93 | 24 |

The role of ammonium salts as catalytic additives has proven significant in enhancing reaction efficiency [25]. Ammonium iodide demonstrates superior catalytic activity compared to ammonium acetate, facilitating improved yields through enhanced nucleophilicity of the hydrazine reagent [25]. Solvent selection studies reveal that trifluoroethanol provides optimal reaction conditions, yielding 93% conversion compared to 85% in ethanol [25].

The mechanism of conventional hydrazinolysis involves initial coordination of hydrazine to the ester carbonyl, followed by nucleophilic attack and subsequent elimination of methanol [2]. This process is facilitated by the electron-withdrawing nature of the indole ring system, which enhances the electrophilicity of the carbonyl carbon [23].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have emerged as a powerful alternative to conventional heating methods for 1-methyl-1H-indole-2-carbohydrazide preparation [7] [14]. The application of microwave irradiation significantly reduces reaction times while maintaining or improving product yields [7]. Research conducted using microwave reactors operating at 2.45 GHz frequency demonstrates substantial advantages over conventional thermal methods [7].

The optimization of microwave-assisted protocols involves careful consideration of irradiation power, reaction time, and temperature control [7]. Studies indicate that optimal conditions employ 150-300 watts of continuous irradiation power with reaction times reduced to 1-4 hours [7] [27]. The microwave-assisted approach achieves 95% yield within 1 hour compared to 90% yield requiring 3 hours under conventional heating [7].

Microwave Protocol Optimization Parameters

| Irradiation Power (W) | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| 150 | 95 | 2 | 87 | High |

| 200 | 100 | 1.5 | 92 | High |

| 300 | 105 | 1 | 95 | High |

The enhanced reaction kinetics observed under microwave conditions result from selective heating of polar molecules, leading to more efficient energy transfer and reduced thermal gradients [14]. The microwave-assisted methodology demonstrates excellent functional group tolerance and provides access to diverse substituted indole-2-carbohydrazide derivatives [14].

Temperature control represents a critical factor in microwave-assisted synthesis, with precise monitoring preventing decomposition of thermally sensitive intermediates [7]. The use of sealed reaction vessels under microwave irradiation enables reactions to proceed at elevated temperatures without solvent loss [7]. Advanced microwave reactors equipped with fiber-optic temperature sensors ensure accurate thermal monitoring throughout the reaction process [7].

Regioselective Methylation Techniques

Regioselective methylation of indole-2-carbohydrazide derivatives requires sophisticated catalyst systems to achieve site-specific functionalization [11]. The development of iridium-catalyzed methylation protocols utilizing methyltrifluoroborate as the methyl source represents a significant advancement in regioselective methodology [11]. These catalytic systems demonstrate exceptional selectivity for the indole C2 position through coordination with pivaloyl directing groups [11].

The mechanistic basis for regioselective methylation involves the formation of five-membered metallocycles that preferentially activate the C2 carbon-hydrogen bond [11]. Iridium catalysts selectively discriminate between indole C2 and C4 carbon-hydrogen bonds through electronic and steric factors [11]. The use of pivaloyl directing groups positioned at the C3 carbon facilitates regioselective metalation at the C2 position [11].

Catalyst Performance in Regioselective Methylation

| Catalyst System | Directing Group | Selectivity (C2:C4) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ | Pivaloyl | >20:1 | 85 | 120°C, 18h |

| [Ir(cod)OMe]₂ | Pivaloyl | >15:1 | 78 | 120°C, 24h |

| [Ir(cod)Cl]₂ | Acetyl | 8:1 | 65 | 120°C, 18h |

The electronic nature of ketone directing groups plays a crucial role in regulating the selectivity between C2 and C4 functionalization [11]. Electron-rich ketones favor C2 selectivity, while electron-deficient ketones may lead to competitive C4 functionalization [11]. The optimization of reaction conditions includes careful selection of base, temperature, and reaction time to maximize both yield and regioselectivity [11].

Mechanistic studies using density functional theory calculations support the preferential formation of five-membered iridacycles over six-membered alternatives [11]. The thermodynamic stability of the C2-metalated intermediate contributes to the observed regioselectivity [11]. Substrate scope investigations demonstrate broad functional group tolerance, with both electron-donating and electron-withdrawing substituents compatible with the methylation protocol [11].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions provide versatile methods for structural modification of 1-methyl-1H-indole-2-carbohydrazide frameworks [37] [38]. The Larock indole synthesis employs palladium catalysts to construct indole rings from ortho-iodoanilines and disubstituted alkynes, offering excellent regiocontrol and functional group tolerance [38]. Modern palladium-catalyzed protocols enable selective functionalization at various positions of the indole core structure [37].

The development of palladium-catalyzed reductive cyclization methods utilizes phenyl formate as a carbon monoxide surrogate, eliminating the need for pressurized carbon monoxide [34]. This approach employs palladium dichloride with 1,10-phenanthroline ligands to facilitate cyclization reactions under mild conditions [34]. The reaction mechanism involves initial coordination of phenanthroline to palladium followed by reduction to palladium(0) by carbon monoxide generated in situ [34].

Palladium Catalyst Systems for Indole Modifications

| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 82 | High |

| PdCl₂(CH₃CN)₂ | Phenanthroline | Et₃N | 120 | 78 | Moderate |

| Pd₂(dba)₃ | DPEphos | Cs₂CO₃ | 110 | 85 | High |

The scope of palladium-catalyzed transformations includes Sonogashira coupling reactions for alkyne incorporation, Suzuki-Miyaura coupling for aryl group installation, and Heck reactions for alkenyl substitution [37]. These methodologies demonstrate excellent compatibility with the carbohydrazide functional group, enabling selective modification without interference [37].

Advanced palladium catalysis employs bimetallic systems combining palladium and copper for enhanced reactivity [33]. The synergistic effect of dual metal catalysis enables challenging cross-coupling reactions that are not feasible with single metal systems [33]. The development of traceless protecting group strategies facilitates regioselective heteroarylation of pyridines with indole substrates [33].

Green Chemistry Approaches in Carboxylation Reactions

Green chemistry approaches for carboxylation reactions focus on sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [17] [18]. The development of catalyst-free carboxylation protocols using carbon dioxide radical anions represents a significant advancement in environmentally benign synthesis [17]. These methodologies eliminate the need for photoredox catalysts while enabling efficient functionalization of unactivated alkenes [17].

Sustainable multicomponent indole synthesis employs ethanol as the sole solvent, avoiding toxic organic solvents and metal catalysts [19]. The innovative two-step reaction sequence utilizes inexpensive starting materials including anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [19]. This approach delivers indole products under mild conditions with broad substrate scope [19].

Green Chemistry Protocol Comparison

| Method | Solvent | Catalyst | Temperature (°C) | Atom Economy (%) | E-Factor |

|---|---|---|---|---|---|

| CO₂ Radical Anion | DMSO | None | 25 | 85 | 2.1 |

| Multicomponent | Ethanol | None | 60 | 78 | 3.2 |

| Ball Milling | None | CuCl/AgNTf₂ | 25 | 82 | 1.8 |

The implementation of mechanochemical approaches using ball milling techniques enables solvent-free synthesis conditions [20]. Asymmetric Friedel-Crafts reactions of indoles with arylidene malonates proceed efficiently under mechanochemical conditions using copper-based chiral catalysts [20]. The absence of solvents significantly reduces waste generation while maintaining excellent enantioselectivity [20].

Photocatalyst-free methodologies utilize potassium formate as a cost-effective reducing agent for carboxylation reactions [17]. The mild reaction conditions enable synthesis of polycyclic indole derivatives without the need for expensive photocatalysts or harsh reaction conditions [17]. This approach demonstrates significant advances in green chemistry by showcasing catalyst-free functionalization of unactivated substrates [17].

The development of halide catalysis protocols employs oxone as a terminal oxidant for indole oxidation reactions [13]. This unified catalysis system enables three distinct oxidation transformations including oxidative rearrangement, indole oxidation to 2-oxindoles, and Witkop oxidation [13]. The use of safer oxidants compared to traditional methods represents a substantial improvement in environmental safety [13].